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Abstract
QBS10072S is an innovative, first-in-class, blood-brain barrier (BBB) penetrant

chemotherapeutic agent designed to selectively target tumors overexpressing the L-type amino

acid transporter 1 (LAT1).[1][2][3] LAT1 is highly expressed in a wide range of aggressive

cancers, including glioblastoma (GBM) and triple-negative breast cancer (TNBC), while its

expression in normal brain tissue is significantly lower.[1][4][5] This differential expression

provides a therapeutic window for targeted drug delivery. QBS10072S is a bifunctional

molecule that combines the structural features of a selective LAT1 substrate with a potent

cytotoxic tertiary N-bis(2-chloroethyl)amine domain.[1][4][6] By mimicking an aromatic amino

acid, QBS10072S is actively transported across the BBB and into cancer cells via LAT1.[2]

Once inside the cell, the cytotoxic moiety induces DNA double-strand breaks, leading to cell

cycle arrest and apoptosis.[1][2] Preclinical studies have demonstrated significant anti-tumor

efficacy in various cancer models, including those resistant to standard-of-care therapies.[4][5]

[7] QBS10072S is currently being investigated in Phase 2 clinical trials for the treatment of

brain metastases of breast cancer and glioblastoma.[2][8]

Introduction: The Role of LAT1 in Cancer
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a transmembrane

protein responsible for the transport of large neutral amino acids, such as leucine, isoleucine,

and phenylalanine, which are essential for cell growth and proliferation.[9] Many aggressive
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cancers exhibit a high metabolic rate and an increased demand for these essential amino

acids. Consequently, LAT1 is frequently overexpressed in various malignancies, including

glioblastoma, breast cancer, T-cell lymphomas, and others, and its high expression is often

correlated with a poor prognosis.[2][6][10]

In normal brain tissue, LAT1 expression is primarily localized to the blood-brain barrier, where it

facilitates the transport of essential amino acids into the brain.[1][4] However, its expression in

healthy brain cells is significantly lower than in brain tumors.[1][4] This differential expression

pattern makes LAT1 an attractive target for the development of cancer therapeutics that can

selectively target tumor cells while minimizing toxicity to normal tissues.[1][4][11]

QBS10072S: Mechanism of Action
QBS10072S is a novel chemical entity that leverages the overexpression of LAT1 on cancer

cells for targeted drug delivery.[4] It is a bifunctional molecule composed of two key domains:

A LAT1-Substrate Domain: This portion of the molecule mimics the structure of an aromatic

β-amino acid, allowing it to be recognized and transported by LAT1.[6]

A Cytotoxic Domain: This domain consists of a tertiary N-bis(2-chloroethyl)amine, a potent

DNA alkylating agent.[1][4][6]

The proposed mechanism of action for QBS10072S is a multi-step process:

Systemic Administration and BBB Penetration: Following intravenous administration,

QBS10072S circulates in the bloodstream and utilizes LAT1 expressed on the BBB to

actively transport into the brain.[1][8]

Selective Tumor Cell Uptake: Once in the brain, QBS10072S is preferentially taken up by

cancer cells that overexpress LAT1.[1][6]

Induction of DNA Damage: Inside the tumor cell, the cytotoxic domain of QBS10072S binds

to DNA, causing double-strand breaks.[2]

Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and

ultimately leads to programmed cell death (apoptosis).[1]
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QBS10072S Mechanism of Action
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Preclinical Data
In Vitro Studies

LAT1 Selectivity: Transport assays using isogenic LLC-PK1 cells expressing either LAT1 or

LAT2 demonstrated that QBS10072S is 50-fold more selective for LAT1 (IC50 = 21 μM)

compared to LAT2 (IC50 = 1100 μM).[5]

Cell Viability: QBS10072S has shown potent cytotoxic effects in a dose-dependent manner

against various cancer cell lines, including glioblastoma and aggressive T-cell lymphomas.[4]

[6] In LAT1-expressing cells, QBS10072S was 5.5 times more potent at suppressing cell

viability compared to cells with low LAT1 expression.[5]

MGMT-Independent Activity: Unlike the standard-of-care chemotherapy for GBM,

temozolomide (TMZ), the cytotoxicity of QBS10072S is independent of the expression of the

DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[4][5] This suggests

that QBS10072S may be effective in treating TMZ-resistant tumors.[4][5]

Cell
Line/Model

Assay Endpoint Result Reference

LLC-PK1-LAT1 Transport Assay IC50 21 μM [5]

LLC-PK1-LAT2 Transport Assay IC50 1100 μM [5]

LAT1-high cells Cell Viability EC50 1.0 μM [5]

LAT1-low cells Cell Viability EC50 5.5 μM [5]

In Vivo Studies
Glioblastoma Models: In orthotopic glioblastoma xenograft models, treatment with

QBS10072S significantly delayed tumor growth and prolonged the survival of the animals

compared to vehicle-treated controls.[4][5] A study using the U251 orthotopic model showed

a 95% tumor growth inhibition with QBS10072S treatment.[5] The median survival time

increased from 37 days in the vehicle group to 70 days in the QBS10072S-treated group.[5]

Triple-Negative Breast Cancer Brain Metastasis: In a mouse model of TNBC brain

metastasis, QBS10072S was well-tolerated, delayed tumor growth, and reduced
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leptomeningeal dissemination, leading to a significant extension of survival.[7]

T-Cell Lymphoma Models: In vivo studies in T-cell lymphoma cell lines also demonstrated the

anti-tumor effects of QBS10072S.[6]

Cancer Model Dosing Regimen Key Findings Reference

U251 Glioblastoma

Xenograft

10 mg/kg IV, once a

week for 6 weeks

95% tumor growth

inhibition; Median

survival increased

from 37 to 70 days

[5]

TNBC Brain

Metastasis

8 mg/kg IV, once a

week for 9 weeks

Significant reduction

in intracranial tumor

growth; Increased

overall survival

[7]

TNBC Brain

Metastasis

8 mg/kg IP, twice a

week for 9 weeks

Significant reduction

in intracranial tumor

growth; Increased

overall survival

[7]

Clinical Development
QBS10072S has progressed to clinical trials. A Phase 1 dose-escalation study in patients with

metastatic cancer was initiated to evaluate the safety and tolerability of QBS10072S.[3][12]

Currently, QBS10072S is being evaluated in two Phase 2 clinical trials:

Brain Metastases of Breast Cancer: A Phase 2 study is evaluating the efficacy of

QBS10072S in treating brain metastases of breast cancers.[2]

Glioblastoma: The INSIGhT study, a Phase 2 trial, is investigating QBS10072S as a potential

treatment for glioblastoma.[2]

Experimental Protocols
In Vitro Cell Viability Assay
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Cell Viability Assay Workflow

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density

and allowed to adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of QBS10072S or a vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard

cell culture conditions.

Viability Assessment: Cell viability is assessed using a commercially available assay, such as

the WST-1 or CellTiter-Glo assay, following the manufacturer's instructions.[4]
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Data Analysis: The absorbance or luminescence is measured using a plate reader, and the

data is analyzed to determine the half-maximal inhibitory concentration (IC50) or half-

maximal effective concentration (EC50).

Orthotopic Glioblastoma Xenograft Model
Implant luciferase-expressing

glioblastoma cells into the
brains of immunodeficient mice

Monitor tumor growth using
bioluminescence imaging

Randomize mice into treatment
and control groups

Administer QBS10072S or vehicle
control via the specified route

and schedule

Continue to monitor tumor size and
overall survival

Analyze tumor growth inhibition
and survival data

Click to download full resolution via product page

Orthotopic Xenograft Model Workflow

Cell Implantation: Luciferase-expressing glioblastoma cells are stereotactically implanted into

the brains of immunodeficient mice.
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Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence

imaging.

Randomization and Treatment: Once tumors are established, mice are randomized into

treatment and control groups. QBS10072S or a vehicle control is administered according to

the specified dosing regimen (e.g., intravenously or intraperitoneally).[5][7]

Efficacy Evaluation: Tumor size and overall survival are monitored throughout the study.[4][5]

Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated and

statistically analyzed.

Conclusion
QBS10072S represents a promising new therapeutic strategy for the treatment of aggressive

and difficult-to-treat cancers that overexpress LAT1. Its ability to cross the blood-brain barrier

and selectively target cancer cells, including those resistant to current therapies, addresses a

significant unmet medical need. The ongoing Phase 2 clinical trials will provide further insights

into the clinical potential of this novel LAT1-targeted therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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